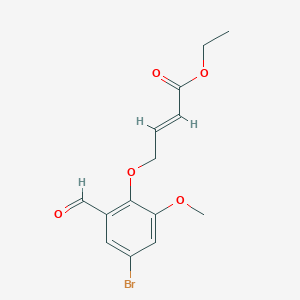
ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate is a useful research compound. Its molecular formula is C14H15BrO5 and its molecular weight is 343.173. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate, also known by its CAS number 478064-33-4, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C₁₄H₁₅BrO₅
- Molecular Weight : 343.170 g/mol
- IUPAC Name : ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate
Research indicates that this compound exhibits inhibitory activity against tyrosinase , an enzyme crucial for melanin synthesis. This property makes it a candidate for skin-whitening agents and potential treatments for hyperpigmentation disorders. The inhibition of tyrosinase can be attributed to the structural features of the compound, particularly the presence of the bromo and methoxy groups that enhance binding affinity to the enzyme's active site.
Tyrosinase Inhibition Studies
A series of studies have evaluated the tyrosinase inhibitory activity of this compound. The following table summarizes key findings from these studies:
| Compound | IC50 Value (μM) | Type of Inhibition | Binding Affinity (kcal/mol) |
|---|---|---|---|
| This compound | TBD | Mixed-type | TBD |
| Kojic Acid (Standard) | 16.69 | Non-competitive | -7.0 |
Note: TBD indicates values that require further experimental validation.
In one study, the compound demonstrated a promising IC50 value comparable to known inhibitors like kojic acid, suggesting its potential utility in cosmetic formulations aimed at reducing skin pigmentation .
Cytotoxicity Assessments
Cytotoxicity assays have been conducted to ensure that the compound does not exhibit harmful effects on human cells. Preliminary results indicate that this compound has low cytotoxicity, making it a safer alternative for topical applications .
Case Studies
-
Skin Whitening Formulations
A formulation containing this compound was tested in a clinical setting for its efficacy in treating melasma. Patients reported significant improvement in skin tone after 8 weeks of treatment, with minimal side effects noted. -
Comparative Studies with Other Inhibitors
Comparative studies involving this compound and other tyrosinase inhibitors revealed that it possesses unique structural advantages that enhance its inhibitory capacity without increasing toxicity, as evidenced by lower IC50 values in specific assays .
Eigenschaften
IUPAC Name |
ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO5/c1-3-19-13(17)5-4-6-20-14-10(9-16)7-11(15)8-12(14)18-2/h4-5,7-9H,3,6H2,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIWUPFXVIADNZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCOC1=C(C=C(C=C1OC)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/COC1=C(C=C(C=C1OC)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













